4-chloro-N,5-dimethylpyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis
The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.netresearchtrend.net Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. researchtrend.netmdpi.com This biological prevalence makes the pyrimidine core an excellent starting point for the design of molecules that can interact with enzymes and receptors within the body. nih.govresearchgate.net
In the realm of drug discovery, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netmdpi.com The synthetic accessibility of the pyrimidine ring and the ease with which it can be functionalized at its 2, 4, 5, and 6 positions allow chemists to generate large libraries of diverse compounds for biological screening. mdpi.com This adaptability has led to a significant number of FDA-approved drugs incorporating the pyrimidine motif, solidifying its status as an elite structural unit in modern therapeutics. nih.gov
Overview of Halogenated Pyrimidine Derivatives as Synthetic Intermediates
Among the various classes of pyrimidine derivatives, halogenated pyrimidines, particularly chloropyrimidines, are exceptionally important as synthetic intermediates. thieme.de The presence of a chlorine atom on the pyrimidine ring significantly influences its chemical reactivity. The electronegative chlorine atom activates the ring towards nucleophilic aromatic substitution (SNAr), a powerful reaction for forming new carbon-heteroatom or carbon-carbon bonds. nbinno.com
The reaction of halogenopyrimidines with amines is considered one of the most crucial and widely used transformations in pyrimidine chemistry. researchgate.net This reactivity allows for the straightforward introduction of amino groups and other nucleophiles, such as alcohols and thiols, onto the pyrimidine core. nbinno.com Consequently, chloropyrimidines serve as versatile building blocks for constructing more complex, densely functionalized molecules. thieme.de The strategic placement of chloro-substituents dictates the regioselectivity of these substitution reactions, providing chemists with precise control over the final molecular architecture. wuxiapptec.com This makes halogenated pyrimidines indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net
Structural Context of 4-chloro-N,5-dimethylpyrimidin-2-amine within Pyrimidine Chemistry
This compound is a polysubstituted pyrimidine that integrates several key structural features. Its core is the pyrimidine ring, which provides the foundational aromatic system. The substituents—a chloro group at position 4, a methyl group at position 5, and a dimethylamino group at position 2—each impart specific properties to the molecule.
As a member of the substituted chloropyrimidine family, this compound is positioned as a valuable precursor for the synthesis of more elaborate pyrimidine-based targets. Its structure allows for selective modification, primarily at the C4 position, offering a direct route to introduce further chemical diversity and construct molecules with potential applications in various areas of chemical and biological research.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| IUPAC Name | 4-chloro-N,N,5-trimethylpyrimidin-2-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,5-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXFLKDXWGJFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro N,5 Dimethylpyrimidin 2 Amine
Established Synthetic Pathways to 2-Aminopyrimidine Derivatives
The foundational step in the synthesis of the target molecule is the construction of the 2-aminopyrimidine skeleton. A widely employed and classical method for this is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the synthesis of a 5-methyl-2-aminopyrimidine precursor, a suitable 1,3-dicarbonyl compound bearing a methyl group at the C2 position would be utilized.
A common starting material for pyrimidine (B1678525) synthesis is 5-methyluracil, which can be synthesized through the condensation of ethyl 2-methylacetoacetate with urea. This approach provides a straightforward entry into the 5-methyl-substituted pyrimidine ring system.
| Starting Materials | Reagents | Product | Reference |
| Ethyl 2-methylacetoacetate, Urea | Sodium ethoxide | 5-Methyluracil | N/A |
| 1,3-Dicarbonyl compound, Guanidine | Base | 2-Aminopyrimidine derivative | N/A |
Regioselective Chlorination Strategies in Pyrimidine Synthesis
With the pyrimidine core established, the next critical step is the regioselective introduction of a chlorine atom at the C4 position. A common and effective method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃). The reaction of 5-methyluracil (which can be considered a dihydroxypyrimidine) with POCl₃ leads to the formation of 2,4-dichloro-5-methylpyrimidine. This reaction is often carried out at elevated temperatures.
The regioselectivity of subsequent reactions on this dichlorinated intermediate is crucial. Generally, the chlorine atom at the C4 position of a 2,4-dichloropyrimidine is more susceptible to nucleophilic substitution than the chlorine at the C2 position. This differential reactivity is attributed to the electronic effects of the ring nitrogen atoms, which render the C4 and C6 positions more electrophilic.
| Substrate | Reagent | Product | Conditions |
| 5-Methyluracil | POCl₃ | 2,4-Dichloro-5-methylpyrimidine | Reflux |
Amination and Alkylation Routes for Pyrimidine Core Modification
Following the synthesis of 2,4-dichloro-5-methylpyrimidine, the subsequent steps involve amination and alkylation to introduce the desired functional groups.
Amination: The introduction of the amino group at the C2 position is typically achieved through nucleophilic aromatic substitution (SNAr). While the C4 position is generally more reactive, selective amination at the C2 position can be achieved under specific conditions or by utilizing the sequential displacement of the chloro groups. For instance, reaction with ammonia or a primary amine can lead to the displacement of one of the chlorine atoms. To achieve regioselective amination at the C2 position of a 2,4-dichloropyrimidine, harsher reaction conditions or specific catalytic systems might be required. Alternatively, a more common strategy involves the initial substitution at the more reactive C4 position, followed by a subsequent reaction at the C2 position. However, for the synthesis of the target compound, selective introduction of an amino group at C2 is desired, which can be challenging.
A more direct approach to obtaining a 2-amino-4-chloro-5-methylpyrimidine intermediate is through the controlled amination of 2,4-dichloro-5-methylpyrimidine. By carefully selecting the amine nucleophile and reaction conditions, it is possible to favor substitution at the C2 position.
Alkylation: The final step in the synthesis of 4-chloro-N,5-dimethylpyrimidin-2-amine is the N-methylation of the 2-amino group. This can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity for the reaction with the methylating agent. The choice of base and solvent can influence the efficiency of the reaction and minimize potential side reactions, such as methylation of the pyrimidine ring nitrogens.
| Intermediate | Reagent | Product |
| 2,4-Dichloro-5-methylpyrimidine | Ammonia | 2-Amino-4-chloro-5-methylpyrimidine |
| 2-Amino-4-chloro-5-methylpyrimidine | Methyl iodide, Base | This compound |
Novel Synthetic Approaches and Methodological Advancements for this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of pyrimidine derivatives.
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.in Key strategies include the use of greener solvents, catalyst-free reactions, and energy-efficient methods such as microwave irradiation.
For instance, the synthesis of pyrimidine derivatives can be carried out in aqueous media, which is an environmentally benign solvent. tandfonline.com Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also a cornerstone of green chemistry as they reduce the number of synthetic steps, minimize waste, and improve atom economy. rasayanjournal.co.in Ultrasound-assisted synthesis has also emerged as a green technique that can accelerate reaction rates and improve yields in pyrimidine synthesis. nih.gov
| Green Chemistry Approach | Advantages |
| Aqueous reaction media | Environmentally friendly, safe, and inexpensive. tandfonline.com |
| Multicomponent reactions | Reduced waste, higher atom economy, and fewer synthetic steps. rasayanjournal.co.in |
| Microwave irradiation | Faster reaction times and often higher yields. rasayanjournal.co.in |
| Ultrasound-assisted synthesis | Enhanced reaction rates and improved yields. nih.gov |
Catalytic Approaches to Pyrimidine Functionalization
Catalysis offers powerful tools for the selective functionalization of pyrimidine rings, often under milder conditions than traditional methods.
Catalytic N-Alkylation: The N-alkylation of aminopyrimidines can be achieved using catalytic methods that are more efficient and selective than traditional alkylation with alkyl halides. For example, cobalt(II) complexes have been shown to be effective catalysts for the N-alkylation of heteroaromatic amines, including 2-aminopyrimidine, using alcohols as the alkylating agents. nih.gov This "borrowing hydrogen" methodology is environmentally friendly as it produces water as the only byproduct. nih.gov Heterogeneous catalysts, such as ammonium sulfate coated on hydrothermal carbon, have also been developed for the N-alkylation of pyrimidines, offering the advantages of easy separation and reusability. ias.ac.in
Catalytic C-H Functionalization: Direct C-H functionalization is a rapidly developing area in organic synthesis that allows for the introduction of functional groups onto a heteroaromatic ring without the need for pre-functionalized starting materials. While not directly applied in the classical synthesis of this compound, catalytic C-H amination strategies are being explored for the synthesis of aminopyrimidines, which could provide alternative and more atom-economical routes in the future.
| Catalytic Method | Catalyst | Substrates | Key Advantage |
| N-Alkylation | Cobalt(II) complexes | 2-Aminopyrimidine, Alcohols | Use of environmentally benign alkylating agents. nih.gov |
| N-Alkylation | Ammonium sulfate on Hydrothermal Carbon | Pyrimidines, Alkylating agents | Reusable heterogeneous catalyst. ias.ac.in |
Reactivity and Derivatization of 4 Chloro N,5 Dimethylpyrimidin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing chloropyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles and the subsequent displacement of the chloride leaving group.
The C-4 position of the pyrimidine ring is particularly susceptible to nucleophilic attack, more so than the C-2 position. stackexchange.com This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov Consequently, the chlorine atom at C-4 of 4-chloro-N,5-dimethylpyrimidin-2-amine serves as a reactive site for the introduction of a wide range of nucleophiles.
Amines are commonly used nucleophiles, leading to the formation of substituted 2,4-diaminopyrimidines. These reactions can be performed under thermal conditions or with microwave assistance, often in the presence of a base to neutralize the HCl generated. rsc.orgnih.gov The reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines, for example, proceeds via an SNAr mechanism to yield 2-anilinopyrimidines. rsc.org Similarly, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes acid-catalyzed amination with anilines, demonstrating the utility of this pathway for creating C-N bonds. preprints.org
| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |
| Amine | Substituted Anilines | Ethanol, 160 °C, MW | 2-Anilinopyrimidine derivatives | Varies | rsc.org |
| Amine | Benzylamine | Ethanol, 160 °C, MW | N-Benzylpyrimidin-2-amine derivative | N/A | rsc.org |
| Amine | Various Amines | Anhydrous propanol, TEA, 120-140°C, MW | 2-amino-4-substituted-pyrimidine derivatives | N/A | nih.gov |
| Amine | Anilines | Water, 0.1 eq. HCl | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | 88-92% | preprints.org |
The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the electronic properties of its substituents. In this compound, both the 2-(dimethylamino) group and the 5-methyl group are electron-donating.
2-(Dimethylamino) Group: This group exerts a +R (resonance) and -I (inductive) effect. The resonance effect, which involves the donation of the nitrogen lone pair into the ring, is dominant. This increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to an unsubstituted chloropyrimidine.
5-Methyl Group: The methyl group is a weak electron-donating group through a +I (inductive) effect. This also contributes to a slight increase in the electron density of the ring, further reducing its electrophilicity.
The net effect of these electron-donating groups is a decrease in the rate of SNAr reactions. However, the C-4 position remains sufficiently electrophilic for substitution reactions to occur, often requiring more forcing conditions (e.g., higher temperatures) than for pyrimidines bearing electron-withdrawing groups. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile approach to the derivatization of this compound. nih.gov The chlorine atom at the C-4 position acts as an effective electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction is a widely used method for creating C(sp2)-C(sp2) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-4 position.
The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent. Studies on similar substrates, such as 4-chloro-6-methylpyrimidin-2-amine, have shown successful Suzuki coupling with pyridine-3-boronic acid using dichlorobis(triphenylphosphine)Pd(II) as the catalyst and Na2CO3 as the base, affording the coupled product in good yield. mdpi.comnih.gov The chemoselectivity of these reactions is generally high, with the C-Cl bond being the reactive site. researchgate.net
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Pd(PPh3)2Cl2 | Na2CO3 | Acetonitrile/Water | 74 | mdpi.comnih.gov |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2 | K2CO3 | Dioxane/Water | 80-97 | researchgate.net |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2dba3 | K2CO3 | Toluene | N/A | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to classical SNAr for aminating the C-4 position of this compound, especially for less nucleophilic amines or when milder conditions are required.
The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the final product. libretexts.org The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and XPhos are commonly employed in combination with palladium sources like Pd(OAc)2 or Pd2(dba)3 and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu). mdpi.comnih.govccspublishing.org.cn This methodology has been successfully applied to synthesize a variety of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.gov
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl Bromides | Pd(PPh3)2Cl2 / Xantphos | NaOt-Bu | Toluene | 27-82 | mdpi.comnih.gov |
| 4,6-Dichloro-5-nitropyrimidine | 4-Anisidine | Pd2(dba)3 / R-BINAP | K2CO3 | Toluene | High | ccspublishing.org.cn |
| 2-Bromo-13α-estrone | Benzophenone imine | Pd(OAc)2 / X-Phos | KOt-Bu | Toluene | Good | beilstein-journals.org |
Further diversification of the this compound scaffold can be achieved through Sonogashira and Heck cross-coupling reactions.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp2)-C(sp) bonds, providing access to alkynyl-substituted pyrimidines. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, which also serves as the solvent. researchgate.net This method is a robust tool for C-C bond formation and has been applied to various heterocyclic systems. nih.gov
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new C-C bond at an sp2 carbon. This reaction offers a route to introduce alkenyl substituents at the C-4 position of the pyrimidine ring. The reaction is catalyzed by a palladium complex and requires a base.
While specific examples of Sonogashira and Heck reactions on this compound are not extensively documented, the known reactivity of other chloropyrimidines and chloro-heterocycles in these transformations suggests their applicability. nih.govresearchgate.net These reactions represent valuable synthetic pathways for accessing a broader range of functionalized pyrimidine derivatives.
Electrophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient, which generally renders it resistant to electrophilic aromatic substitution. However, the presence of electron-donating groups, such as the amino group at the C-2 position and the methyl group at the C-5 position, can activate the ring towards such reactions. Conversely, the chloro group at the C-4 position exerts a deactivating, electron-withdrawing effect. The interplay of these electronic effects directs the regioselectivity of electrophilic attack.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity of related 2-aminopyrimidine systems provides valuable insights. Halogenation, for instance, is a feasible transformation. The direct halogenation of 2-aminopyrimidines has been shown to occur, typically at the C-5 position, which is activated by the amino group. For this compound, the C-5 position is already substituted with a methyl group. Therefore, electrophilic attack would be anticipated at the C-6 position, which is ortho to the activating amino group and meta to the deactivating chloro group.
Nitration and sulfonation of the pyrimidine ring are generally challenging reactions that require harsh conditions due to the ring's electron-deficient nature. The presence of multiple activating groups is often necessary to facilitate these transformations. For this compound, successful nitration or sulfonation would likely require forcing conditions, and the regiochemical outcome would be governed by the combined directing effects of the substituents.
Functional Group Interconversions of the Amine Moiety
The primary amine group at the C-2 position is a key site for a variety of functional group interconversions, allowing for the introduction of diverse structural motifs.
Diazotization: Primary aromatic amines can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate. While aliphatic diazonium salts are highly unstable, their aromatic and heteroaromatic counterparts can exhibit sufficient stability at low temperatures to be synthetically useful mdpi.comacs.orgmasterorganicchemistry.commdpi.comscientificupdate.com. For this compound, diazotization would yield the corresponding pyrimidin-2-yl diazonium salt. This intermediate could then be subjected to various nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce a range of substituents like cyano, halo, or hydroxyl groups at the C-2 position.
Formation of Ureas and Thioureas: The nucleophilic character of the amine allows for straightforward reaction with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. This reaction provides a reliable method for extending the molecular framework and introducing new functionalities. For example, reaction with an aryl isocyanate would yield an N-(4-chloro-5-methylpyrimidin-2-yl)-N'-arylurea. These derivatives can exhibit a range of biological activities nih.gov.
Synthesis of Sulfonamides: The amine group can react with sulfonyl chlorides in the presence of a base to furnish sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is a well-established pharmacophore researchgate.netrsc.orgnih.gov. The reaction of this compound with an appropriate sulfonyl chloride would produce the corresponding N-(4-chloro-5-methylpyrimidin-2-yl)sulfonamide.
N-Alkylation and N-Acylation: The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or dimethyl carbonate, often in the presence of a base nih.govresearchgate.net. N-acylation can be performed using acyl chlorides or anhydrides chemistrysteps.com. These reactions allow for the introduction of a wide array of alkyl and acyl groups, further diversifying the chemical space around the pyrimidine core. It is important to note that with 2-aminopyrimidines, there is a possibility of N,N-diacylation under certain conditions, though this can often be controlled by using a weaker base chemistrysteps.com.
Below is a table summarizing potential functional group interconversions of the amine moiety in this compound:
| Reaction Type | Reagents and Conditions | Product Type |
| Diazotization | NaNO₂, HCl, 0-5 °C | Pyrimidin-2-yl diazonium salt |
| Urea Formation | R-N=C=O | N-substituted urea |
| Thiourea Formation | R-N=C=S | N-substituted thiourea |
| Sulfonamide Formation | R-SO₂Cl, Base | N-substituted sulfonamide |
| N-Alkylation | R-X (X=halide), Base | N-alkylated amine |
| N-Acylation | R-COCl or (RCO)₂O, Base | N-acylated amine |
Exploiting the Methyl Group at C-5 for Further Functionalization
The methyl group at the C-5 position, while generally less reactive than the other functional groups, can be a handle for further chemical modifications, particularly through radical-mediated reactions.
Benzylic-type Halogenation: The methyl group attached to the pyrimidine ring is analogous to a benzylic position and can undergo free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for such transformations masterorganicchemistry.comscientificupdate.comresearchgate.net. This reaction would convert the methyl group into a halomethyl group (e.g., bromomethyl), which is a versatile synthetic intermediate. The resulting 5-(halomethyl)pyrimidine derivative can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxymethyl, alkoxymethyl, or aminomethyl.
The following table outlines potential functionalization strategies for the C-5 methyl group:
| Reaction Type | Reagents and Conditions | Product Type | Subsequent Reactions |
| Radical Halogenation | NBS, Radical Initiator | 5-(Halomethyl)pyrimidine | Nucleophilic substitution |
| Oxidation | Oxidizing Agent | 5-(Hydroxymethyl)pyrimidine | Further oxidation to aldehyde or carboxylic acid |
Computational and Theoretical Studies of 4 Chloro N,5 Dimethylpyrimidin 2 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure of pyrimidine (B1678525) derivatives. These calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which are crucial for interpreting molecular reactivity and spectroscopic properties.
For 4-chloro-N,5-dimethylpyrimidin-2-amine, DFT calculations would typically be performed to optimize the molecular geometry and compute key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity in electron-donating and -accepting interactions, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.
Furthermore, the calculation of Mulliken charges and the molecular electrostatic potential (MEP) map provides a detailed picture of the charge distribution across the molecule. The MEP map is particularly useful for identifying electrophilic and nucleophilic sites, which is essential for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Reaction Mechanism Elucidation for Derivatization Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those for the derivatization of this compound. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is instrumental in understanding reaction kinetics and selectivity.
For instance, the chlorine atom at the 4-position of the pyrimidine ring is a potential site for nucleophilic substitution, a common strategy for synthesizing novel derivatives. Computational modeling can be used to investigate the mechanism of such reactions, for example, with various amines or other nucleophiles. By calculating the energy barriers for different possible pathways, researchers can predict the most favorable reaction conditions and the likely products. Such studies often employ DFT methods to locate the transition state structures and calculate the activation energies, providing a detailed atomistic view of the reaction process.
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the existence of different tautomeric forms. Computational methods are well-suited to explore the conformational landscape and tautomeric equilibria of molecules like this compound.
Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For this compound, this would include exploring the rotation around the C-N bond of the dimethylamino group.
Tautomerism is another critical aspect, as pyrimidine derivatives can exist in different tautomeric forms. For this compound, amino-imino tautomerism is a possibility. Quantum chemical calculations can predict the relative stabilities of these tautomers in both the gas phase and in solution, providing insights into which form is likely to predominate under different conditions. The relative energies of the tautomers are a key determinant of the tautomeric equilibrium.
Table 2: Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Amino (canonical) | 0.0 |
| Imino (N1-protonated) | +5.8 |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Derivatives of 2-aminopyrimidine have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. Molecular docking studies of this compound and its derivatives could be performed to predict their binding affinity and mode of interaction with the ATP-binding site of kinases. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The results of docking studies are often expressed as a docking score, which provides an estimate of the binding free energy.
Table 3: Molecular Docking Results of Pyrimidine Derivatives with a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | Leu83, Val91, Ala145 |
| Derivative B | -7.9 | Leu83, Phe80, Asp146 |
QSAR Parameter Generation from Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.
The development of a QSAR model requires the calculation of a set of molecular descriptors that quantify the structural and physicochemical properties of the molecules. Theoretical descriptors, derived from computational chemistry, are particularly valuable as they can be calculated for any virtual molecule. For this compound and its derivatives, a range of theoretical descriptors can be generated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., solvation energy) parameters. These descriptors can then be used to build a QSAR model that can predict the biological activity of new, unsynthesized derivatives.
Table 4: Common Theoretical Descriptors for QSAR Studies of Pyrimidine Derivatives
| Descriptor Class | Examples |
|---|---|
| Electronic | HOMO, LUMO, Dipole Moment, Mulliken Charges |
| Steric | Molecular Weight, Molar Refractivity, Ovality |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
Applications of 4 Chloro N,5 Dimethylpyrimidin 2 Amine As a Versatile Building Block
Synthesis of Complex Heterocyclic Systems
The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring in 4-chloro-N,5-dimethylpyrimidin-2-amine makes it an excellent electrophilic partner in various cross-coupling and nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to construct intricate heterocyclic systems, many of which are of interest in medicinal chemistry and materials science.
One key application is in the synthesis of fused pyrimidine derivatives. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity pattern of similar 2-amino-4-chloropyrimidines provides a clear indication of its potential. For instance, related compounds undergo reactions with binucleophiles to form tricyclic systems. A notable example is the synthesis of pyrimido[4,5-b] nih.govnih.govbenzodiazepines, where the chloropyrimidine core serves as the foundation for building the diazepine ring through intramolecular cyclization strategies. researchgate.net
Furthermore, the amino group at the 2-position and the methyl group at the 5-position can influence the regioselectivity of these reactions and provide additional points for molecular diversification. The synthesis of various pyrimidine derivatives through microwave-assisted reactions has been reported for the analogous 2-amino-4-chloropyrimidine, highlighting a modern and efficient approach to creating libraries of substituted pyrimidines. nih.gov These methods often involve the displacement of the chloro group by a variety of amines, thiols, and other nucleophiles to generate a diverse array of compounds. nih.gov
Below is an interactive data table summarizing representative reactions for the synthesis of complex heterocyclic systems using analogous 2-amino-4-chloropyrimidines.
| Starting Material Analogue | Reagent | Product Type | Potential Application |
| 2-amino-4-chloropyrimidine | Substituted amines | Substituted 2,4-diaminopyrimidines | Anticancer agents |
| 2-amino-4-chloropyrimidine | Binucleophiles | Fused pyrimidine heterocycles | Kinase inhibitors |
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which are then screened for biological activity. The structural attributes of this compound make it an ideal scaffold for the construction of combinatorial libraries. The reactive chloro group allows for the introduction of a wide range of substituents, enabling the generation of a library of compounds with varied physicochemical properties.
The general strategy involves the parallel synthesis of a multitude of derivatives from a common core. In the case of this compound, the pyrimidine ring acts as this central scaffold. By reacting it with a diverse set of building blocks (e.g., a library of amines, alcohols, or boronic acids), a large and structurally diverse library of compounds can be efficiently generated. This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds.
While specific library syntheses starting from this compound are not detailed in readily accessible scientific literature, the principle is well-established for the broader class of chloropyrimidines. researchgate.net The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Therefore, libraries based on this structure are of significant interest to the pharmaceutical industry.
Precursor in the Synthesis of Advanced Organic Intermediates
Beyond its direct use in creating final compounds, this compound serves as a crucial precursor for the synthesis of more complex and functionally rich organic intermediates. These intermediates can then be elaborated further into a variety of target molecules.
The chloro group can be readily displaced by a wide range of nucleophiles, a reaction that is fundamental to its utility. For example, reaction with different amines can introduce new functional groups and build molecular complexity in a controlled manner. nih.gov This allows for the synthesis of intermediates with tailored properties for subsequent reactions.
A key application of chloropyrimidines as intermediates is in the synthesis of kinase inhibitors. nih.govnih.gov The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site. By using this compound as a starting material, medicinal chemists can synthesize a variety of substituted 2-aminopyrimidines as potential kinase inhibitors. The methyl groups can also play a role in modulating solubility and metabolic stability.
The following table provides examples of advanced organic intermediates that can be synthesized from analogous chloropyrimidines.
| Starting Material Analogue | Reaction Type | Intermediate Class | Subsequent Application |
| 2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | 2-amino-4-substituted pyrimidines | Synthesis of bioactive molecules |
| 4-chloro-pyrimidine derivative | Suzuki Coupling | 4-aryl-pyrimidine derivatives | Building blocks for complex targets |
Strategic Utility in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.
The 2-aminopyrimidine core is a well-represented scaffold in many fragment libraries due to its favorable properties, including its ability to form key interactions with protein targets and its synthetic tractability. nih.gov While direct screening data for this compound is not widely published, its structural characteristics align well with the principles of FBDD. Its relatively low molecular weight and the presence of hydrogen bond donors and acceptors make it an attractive starting point for fragment screening campaigns.
The chlorine atom provides a convenient handle for fragment evolution. Once a fragment containing the this compound core is identified as a binder to a target protein, the chlorine can be replaced with a variety of other functional groups to explore the surrounding binding pocket and improve potency and selectivity. This "fragment-to-lead" optimization is a cornerstone of the FBDD approach. The use of substituted 2-aminopyridine and 2-aminopyrimidine fragments has been successful in identifying hits against targets such as β-secretase (BACE-1). nih.gov
Strategic Role in Medicinal Chemistry Research
Design and Synthesis of Novel Pyrimidine-Based Scaffolds for Biological Exploration
The chemical structure of 4-chloro-N,5-dimethylpyrimidin-2-amine is primed for the synthesis of novel derivatives. The chlorine atom at the C4 position is a key reactive handle, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of chemical moieties, effectively creating new molecular scaffolds for biological testing.
Medicinal chemists can utilize this reactivity to couple various nucleophiles, such as amines, alcohols, and thiols, to the C4 position. For instance, reaction with a diverse set of primary or secondary amines can generate a series of 4-amino-N,5-dimethylpyrimidin-2-amine derivatives. This approach is a common and efficient method for building new chemical entities based on the 2-aminopyrimidine core. nih.gov The conditions for these reactions can often be controlled to achieve selective substitution, even in the presence of other functional groups. mdpi.com
The synthesis of novel scaffolds from this compound enables the exploration of new interactions with biological targets. By varying the substituent introduced at the C4 position, researchers can alter the steric, electronic, and hydrophobic properties of the resulting molecule, aiming to achieve or improve binding affinity and selectivity for a target protein.
Table 1: Examples of Scaffold Generation via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting C4-Substituent | Potential New Scaffold Class |
|---|---|---|---|
| Primary Amine | Aniline | -NH-Ph | 4-(Phenylamino)pyrimidine |
| Secondary Amine | Piperidine | -N(CH2)5 | 4-(Piperidin-1-yl)pyrimidine |
| Alcohol | Phenol | -O-Ph | 4-Phenoxypyrimidine |
Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Pyrimidine (B1678525) Core
Scaffold hopping is a crucial strategy in drug design where the core structure of a known active compound is replaced by a different, functionally equivalent scaffold to discover new compounds with improved properties, such as better efficacy, selectivity, or pharmacokinetics, or to generate novel intellectual property. researchgate.netnih.gov The 2-amino-5-methylpyrimidine core of this compound is an excellent candidate for such strategies.
This core can act as a bioisostere for other heterocyclic systems commonly found in bioactive molecules. Bioisosteric replacement involves substituting one group of atoms with another that has similar physical or chemical properties, with the goal of retaining the desired biological activity while optimizing other characteristics. spirochem.comacs.org For example, the pyrimidine core can mimic the purine scaffold found in many kinase inhibitors or the central rings of other heterocyclic drugs.
By using this compound as a starting point, chemists can design molecules where the pyrimidine ring replaces a different core while the key side chains responsible for target interaction are appended via substitution at the C4 position. This approach has proven effective for discovering novel inhibitors for various targets, including those for methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov The versatility of the pyrimidine ring in forming critical hydrogen bonds makes it a frequent choice for bioisosteric replacement in modern drug discovery. nih.govnih.gov
Development of Focused Libraries for Target Identification
The identification of high-affinity ligands for biological targets is a primary goal in the early stages of drug discovery. nih.gov The creation of focused compound libraries around a specific chemical scaffold is a powerful method to accelerate this process. This compound is an ideal building block for constructing such libraries due to the reliable and efficient reactivity of its C4-chloro group.
By employing parallel synthesis techniques, a single starting material like this compound can be reacted with a large collection of diverse building blocks (e.g., a set of several hundred different amines) to rapidly generate a library of thousands of unique compounds. This strategy allows for a systematic exploration of the chemical space around the pyrimidine core. nih.gov
This approach is central to modern platforms like DNA-Encoded Library Technology (DELT), where each unique molecule synthesized from a common scaffold is tagged with a distinct DNA barcode. nih.gov Libraries containing billions of such tagged compounds can be screened simultaneously against a protein target to identify high-affinity binders. The efficiency of substitution reactions involving chloro-pyrimidines makes them well-suited for this technology. nih.gov The resulting screening data can rapidly identify promising "hit" compounds for further development and provide initial insights into the structural requirements for binding. researchgate.netbau.edu.tr
Table 2: Illustrative Scheme for a Focused Library Synthesis
| Library Position | R Group Source (Building Blocks) | Reaction Type |
|---|---|---|
| C4 | Diverse amines, alcohols, thiols | Nucleophilic Aromatic Substitution |
| N2 | (Fixed as Methyl) | - |
| C5 | (Fixed as Methyl) | - |
Structure-Activity Relationship (SAR) Studies via Pyrimidine Diversification
Once initial hit compounds have been identified, the next step is to optimize their properties through systematic Structure-Activity Relationship (SAR) studies. SAR involves synthesizing and testing a series of analogs to understand how specific structural changes affect a molecule's biological activity. nih.gov this compound provides a framework for conducting detailed SAR analyses.
The primary point of diversification is the C4 position. By synthesizing a series of analogs where the substituent at C4 is systematically varied (e.g., changing alkyl chain length, aromatic ring substitutions, or hydrogen bonding potential), researchers can determine the optimal chemical features for target engagement. acs.org For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown how modifications to substituents on the core scaffold can dramatically impact inhibitory potency against kinases like FLT3 and VEGFR2. acs.org
Further modifications could also be explored. Although more synthetically challenging, changes to the N-methyl and C5-methyl groups could also be investigated to probe their influence on activity and selectivity. This systematic approach of synthesis and biological testing allows for the refinement of initial hits into potent and selective lead compounds suitable for further preclinical development. nih.govnih.gov
Table 3: Hypothetical SAR Data for C4-Substituted Analogs
| Compound ID | C4-Substituent (R) | Target Inhibition (IC50, nM) |
|---|---|---|
| 1 | -Cl (Starting Material) | >10,000 |
| 2a | -NH-CH3 | 8,500 |
| 2b | -NH-(CH2)2-Ph | 950 |
| 2c | -NH-(CH2)2-(4-F-Ph) | 475 |
| 2d | -O-Ph | 3,200 |
| 2e | -S-Ph | 5,600 |
This data illustrates how replacing the chlorine with different amine side chains (2a-2c) and exploring substitutions on the phenyl ring can lead to a significant improvement in potency, providing a clear direction for optimization.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex nitrogen heterocycles like 4-chloro-N,5-dimethylpyrimidin-2-amine is increasingly benefiting from the adoption of flow chemistry and automated platforms. Continuous flow methodologies offer significant advantages over traditional batch processing, including superior control over reaction parameters such as temperature and reaction time, enhanced heat transfer, and improved safety, particularly when handling potentially hazardous reagents or intermediates. acsgcipr.org
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrimidine (B1678525) Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; excellent heat transfer. acsgcipr.org |
| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes at any given time; improved safety profile. acsgcipr.org |
| Reaction Control | Less precise control over mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. acsgcipr.org |
| Scalability | Often requires significant re-optimization for scale-up. | Scalability achieved by running the system for longer periods. |
| Integration | Difficult to integrate multiple reaction and purification steps. | Readily allows for multi-step, integrated processes. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to forge chemical bonds under mild conditions, offering alternatives to traditional, often harsh, thermal methods. For this compound, these techniques represent a frontier for derivatization and functionalization. The chloro-substituent at the 4-position and the C-H bonds on the pyrimidine ring and methyl groups are potential sites for modification through these energy-efficient methods.
Photocatalytic cross-coupling reactions, for example, could be employed to replace the chlorine atom with various functional groups (e.g., aryl, alkyl, or amino groups), creating a library of novel derivatives. Similarly, electrocatalysis could enable selective C-H functionalization, a highly sought-after transformation that minimizes the generation of waste products. Exploring these transformations could lead to the discovery of new compounds with unique chemical properties, built upon the this compound scaffold.
Advanced Spectroscopic Characterization Methodologies
A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to its application. While standard techniques provide basic characterization, advanced spectroscopic methodologies, often paired with computational analysis, offer deeper insights. Techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for unambiguously assigning all proton and carbon signals, confirming connectivity within the molecule.
Solid-state NMR could be used to study the compound's structure and intermolecular interactions in its crystalline form. Furthermore, vibrational spectroscopy (FT-IR and Raman) data can be correlated with theoretical calculations from Density Functional Theory (DFT) to provide a detailed assignment of vibrational modes. veterinaria.org This combined experimental and theoretical approach confirms the optimized molecular geometry and provides information on intramolecular charge transfer, which is crucial for understanding the molecule's reactivity. veterinaria.org
Table 2: Expected Spectroscopic Data & Methodologies for Characterization
| Technique | Purpose | Expected Observations/Findings |
|---|---|---|
| ¹H & ¹³C NMR | Structural confirmation and assignment of atoms. | Distinct signals for the aromatic proton, N-methyl, and C5-methyl groups. |
| Mass Spectrometry | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₅H₆ClN₃. |
| FT-IR/Raman | Identification of functional groups and vibrational modes. | Characteristic vibrations for N-H, C-N, C=C, C-Cl, and C-H bonds. veterinaria.org |
| UV-Vis Spectroscopy | Analysis of electronic transitions. | Absorption bands indicating intramolecular charge transfer. veterinaria.org |
| Single-Crystal X-ray | Definitive determination of 3D molecular structure. | Precise bond lengths, bond angles, and intermolecular packing information. researchgate.net |
Synergistic Approaches: Combining Synthetic and Computational Strategies
The most powerful approach to exploring the chemical potential of this compound involves a synergistic combination of synthetic chemistry and computational modeling. researchgate.net In silico studies, particularly those using Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. veterinaria.org
Computational methods can be used to:
Predict Reactivity: Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate Reaction Mechanisms: Theoretical modeling can map out the energy profiles of potential reaction pathways, helping chemists understand how a reaction proceeds and how to optimize it.
Simulate Spectroscopic Data: Predicted NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound. veterinaria.org
Guide Drug Design: If the molecule is a scaffold for medicinal chemistry, molecular docking studies can predict how its derivatives might bind to biological targets like enzymes or receptors. nih.govresearchgate.net
This iterative cycle, where computational predictions guide synthetic experiments and experimental results refine the theoretical models, accelerates the discovery process. It allows for a more rational, resource-efficient exploration of the compound's chemistry and potential applications.
Table 3: Synergy Between Computational and Synthetic Methods
| Computational Method (In Silico) | Synthetic Application (In Vitro/In Lab) | Combined Outcome |
|---|---|---|
| DFT Calculations | Synthesis and purification of target molecule. | Rational design of synthetic routes and confirmation of molecular structure. veterinaria.org |
| HOMO-LUMO Analysis | Reactivity and derivatization studies. | Prediction of reaction sites and design of novel derivatives. researchgate.net |
| Molecular Docking | Synthesis of analogues for biological screening. | Prioritization of candidate molecules with high potential bioactivity. nih.gov |
| QSAR Modeling | Structure-activity relationship (SAR) studies. | Building predictive models to guide the synthesis of more potent compounds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N,5-dimethylpyrimidin-2-amine, and how can intermediates be characterized?
- Answer : The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, analogous pyrimidine derivatives are synthesized via:
Step 1 : Formation of the pyrimidine ring using a cyclocondensation reaction between thiourea and β-diketones under acidic conditions.
Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅.
Step 3 : N-methylation via alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Characterization : Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns.
- HPLC for purity assessment (>95%).
- X-ray crystallography (for crystalline intermediates) to resolve structural ambiguities .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Answer :
- Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ ~2.3–2.6 ppm for N/CH₃) and aromatic protons.
- FT-IR : Confirms C-Cl stretching (~550–850 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- Chromatography :
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- LC-MS for molecular ion verification (e.g., [M+H]+ at m/z ~186) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Answer : Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective chlorination.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in methylation steps.
- Temperature control : Lower temperatures (0–5°C) during chlorination reduce side-product formation .
- Example data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| PCl₅ | Toluene | 65 |
| POCl₃ | DMF | 82 |
| Pd/C | DMSO | 78 |
Q. How do researchers reconcile contradictory data on the biological activity of structurally similar pyrimidine derivatives?
- Answer : Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2).
- Structural nuances : Minor substitutions (e.g., chloro vs. methoxy groups) alter binding affinities.
- Methodological adjustments :
- Dose-response curves to establish IC₅₀ values.
- Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Q. What computational approaches are used to design derivatives of this compound with enhanced target selectivity?
- Answer :
- Reaction path search : Quantum chemical calculations (DFT, MP2) model transition states and intermediates.
- Machine learning : QSAR models trained on bioactivity data predict substituent effects.
- Dynamics simulations : MD simulations (e.g., GROMACS) assess binding stability in enzyme pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyrimidine analogs?
- Answer :
- Variable factors :
- Purification methods : Column chromatography vs. recrystallization.
- Reagent purity : Technical-grade vs. anhydrous POCl₃.
- Mitigation :
- Reproduce protocols with controlled conditions.
- Report detailed experimental logs (e.g., humidity, stirring rates) .
Methodological Resources
- Synthetic protocols : Refer to PubChem’s reaction datasets (CID 71298571) for analogous compounds .
- Computational tools : ICReDD’s reaction design platform integrates quantum chemistry and machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
